molecular formula C18H14O3 B328401 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione CAS No. 61499-30-7

2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione

Cat. No.: B328401
CAS No.: 61499-30-7
M. Wt: 278.3 g/mol
InChI Key: MGYOGWJFDFUXEH-UHFFFAOYSA-N
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Description

  • Appearance : Typically a colorless or white solid, although older samples may appear yellowish or green .

3.

Molecular Structure Analysis

The molecular structure of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione consists of an indane scaffold with an attached ethoxyphenyl group. The specific arrangement of atoms and bonds can be visualized using computational tools or molecular modeling software .

Properties

IUPAC Name

2-[(2-ethoxyphenyl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-2-21-16-10-6-3-7-12(16)11-15-17(19)13-8-4-5-9-14(13)18(15)20/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYOGWJFDFUXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377638
Record name AM-879/41297482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61499-30-7
Record name AM-879/41297482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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